Cyclopropanemethanol, 2-phenyl-, (1S,2R)-
Description
Properties
CAS No. |
1007-09-6 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
[(1S,2R)-2-phenylcyclopropyl]methanol |
InChI |
InChI=1S/C10H12O/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10+/m1/s1 |
InChI Key |
CEZOORGGKZLLAO-ZJUUUORDSA-N |
Isomeric SMILES |
C1[C@H]([C@H]1C2=CC=CC=C2)CO |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)CO |
Origin of Product |
United States |
Preparation Methods
Enzymatic Resolution of Racemic Alcohols
Enantioselective lipases (e.g., Candida antarctica Lipase B) could theoretically resolve racemic cis-(2-Phenylcyclopropyl)methanol via acetylation, though no experimental data supports this approach for the cis isomer specifically.
Chemical Reactions Analysis
Types of Reactions: cis-(2-Phenylcyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed:
Oxidation: cis-(2-Phenylcyclopropyl)carboxylic acid or cis-(2-Phenylcyclopropyl)aldehyde.
Reduction: cis-(2-Phenylcyclopropyl)methane.
Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.
Scientific Research Applications
Sigma Receptor Ligands
One of the most significant applications of cis-(2-Phenylcyclopropyl)methanol is in the development of selective ligands for sigma receptors (σ1 and σ2). These receptors are implicated in various physiological processes and are potential targets for treating conditions such as pain, depression, and neurodegenerative diseases. Research indicates that derivatives of cis-(2-Phenylcyclopropyl)methanol exhibit high binding affinities for these receptors, making them valuable tools for studying sigma receptor functions and developing radioligands for imaging techniques like positron emission tomography (PET) .
Case Study: Binding Affinity
A study synthesized several derivatives of cis-(2-Phenylcyclopropyl)methanol to evaluate their binding affinities for σ1 and σ2 receptors. The results demonstrated that specific enantiomers showed significant selectivity towards σ1 receptors, suggesting their potential use in targeted therapies .
Synthetic Intermediates
cis-(2-Phenylcyclopropyl)methanol serves as an important intermediate in organic synthesis. Its unique cyclopropane structure allows for various transformations that can lead to the formation of complex organic molecules. For instance, it has been used as a substitute for homoallyl aryl alcohols in synthesizing cis-26-disubstituted tetrahydropyran derivatives .
Case Study: Tetrahydropyran Synthesis
In a synthetic route involving cis-(2-Phenylcyclopropyl)methanol, researchers demonstrated its effectiveness as a precursor for constructing tetrahydropyran structures. The reaction involved aliphatic aldehydes and provided insights into the compound's versatility in forming cyclic structures critical for many biologically active compounds .
Summary of Applications
Mechanism of Action
The mechanism of action of cis-(2-Phenylcyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The phenyl group may also contribute to the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Research Limitations :
- No spectroscopic (e.g., NMR, UV) or thermodynamic data (e.g., melting point, solubility) for cis-(2-Phenylcyclopropyl)methanol are available in the provided evidence.
- Structural comparisons are inferred from unrelated compounds, highlighting the need for targeted studies on cyclopropane alcohols.
Biological Activity
cis-(2-Phenylcyclopropyl)methanol is a cyclopropane derivative that has garnered attention due to its unique structural properties and potential biological activities. This article reviews the compound's synthesis, biological evaluations, and pharmacological implications based on diverse research findings.
Chemical Structure and Synthesis
The molecular formula of cis-(2-Phenylcyclopropyl)methanol is . The compound features a cyclopropane ring with a phenyl substituent, contributing to its distinct reactivity and biological activity. The synthesis of this compound can be achieved through various methods, including the enantioselective cyclopropanation of allylic alcohols, which allows for the production of both cis and trans isomers with high yields and selectivity .
Pharmacological Properties
Research indicates that cis-(2-Phenylcyclopropyl)methanol exhibits significant interactions with various biological targets. Notably, it has been evaluated for its affinity towards sigma receptors, particularly sigma1 and sigma2 binding sites. The enantiomers of this compound demonstrate high binding affinity, making them potential candidates for therapeutic applications in neurological disorders .
Case Studies and Experimental Findings
- Sigma Receptor Binding : In studies assessing the binding affinity of cis-(2-Phenylcyclopropyl)methanol derivatives, it was found that these compounds exhibit selective binding to sigma receptors, which are implicated in various physiological functions and may serve as targets for drug development .
- Antagonistic Activity : The compound has also been evaluated for its antagonistic effects on cannabinoid receptors. In vitro assays demonstrated that certain derivatives of cis-(2-Phenylcyclopropyl)methanol can effectively antagonize CB1 receptor-mediated responses, indicating potential applications in modulating cannabinoid signaling pathways .
- Neuroprotective Effects : Preliminary studies suggest that cis-(2-Phenylcyclopropyl)methanol may possess neuroprotective properties, particularly through inhibition of prolyl endopeptidase (PEP), an enzyme associated with neurodegenerative diseases. Inhibition of PEP activity has been linked to improved cognitive functions in experimental models .
Data Tables
Q & A
Q. How is the cis configuration of (2-Phenylcyclopropyl)methanol confirmed experimentally?
Methodological Answer: The cis configuration is verified using X-ray crystallography to resolve spatial arrangements of substituents. Single-crystal studies (e.g., analogous to nickel(II) complexes in ) involve dissolving the compound in methanol, growing crystals at controlled temperatures (e.g., 100 K), and analyzing bond lengths/angles. Spectrophotometric monitoring (350–700 nm) during synthesis can also track isomerization, as demonstrated in cobalt complex studies .
Key Parameters:
Q. What synthetic strategies ensure high stereochemical purity of cis-(2-Phenylcyclopropyl)methanol?
Methodological Answer: Solvent choice critically influences stereoselectivity. For example, methanol may promote competing side reactions (e.g., methoxy group incorporation), while isopropanol with RhCl₃ catalysis at 95°C enhances cis-selectivity, as seen in chrysanthemate isomerization . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) followed by elemental analysis (C, H ≤0.5% deviation) ensures purity .
Example Protocol:
| Step | Conditions | Outcome |
|---|---|---|
| Isomerization | RhCl₃·3H₂O, i-PrOH, 95°C, 12h | 88% cis-isomer |
| Purification | Silica gel, 3:1 hexane/EtOAc | ≥95% purity |
Advanced Research Questions
Q. How do steric and electronic effects influence the stability of cis-(2-Phenylcyclopropyl)methanol?
Methodological Answer: Density Functional Theory (DFT) calculations analyze non-covalent interactions (e.g., H–H close contacts) that distort planarity, as shown in cis-1-naphthol (6° out-of-plane deviation) . For the cyclopropane ring, steric strain between the phenyl group and methanol substituent is quantified via bond-critical-point electron density (ρ ≈ 0.02 a.u.) . Experimental validation uses thermal analysis (TG-DSC-MS) to measure decomposition onset temperatures and compare with trans-isomers .
Q. What kinetic models describe cis-trans isomerization in solution?
Q. How are computational and experimental data reconciled when resolving structural contradictions?
Methodological Answer: Discrepancies between computational predictions (e.g., planar geometry) and crystallographic data (non-planar) are resolved by evaluating lattice packing forces and solvent interactions. For instance, cis-1-naphthol’s H–H interaction (theoretically planar) is distorted by crystal packing, requiring multi-scale modeling (QM/MM) . Elemental analysis deviations (e.g., C 15.50% observed vs. 16.81% calculated in cobalt complexes) are addressed by repeating synthesis under inert atmospheres to exclude oxidation .
Analytical and Mechanistic Questions
Q. How does ionization behavior differ between cis and trans isomers in mass spectrometry?
Methodological Answer: Strong-field ionization studies (e.g., 800 nm laser pulses) reveal isomer-specific ionization potentials (IPs). For example, cis-1,2-DCE has IP = 9.66 eV vs. 9.64 eV for trans . For cyclopropane derivatives, collision-induced dissociation (CID) patterns distinguish isomers via fragment ion ratios (e.g., phenyl vs. methanol group loss).
Q. What role do non-covalent interactions play in the compound’s spectroscopic properties?
Methodological Answer: H–H close contacts (2.4–2.6 Å) in cis isomers perturb NMR chemical shifts (¹H upfield by 0.2–0.3 ppm) and IR stretching frequencies (O-H redshifted by 20 cm⁻¹). These are modeled using Natural Bond Orbital (NBO) analysis to quantify hyperconjugative effects .
Data Contradiction and Reproducibility
Q. How are batch-to-batch purity variations addressed during synthesis?
Methodological Answer: TG-FTIR monitors decomposition byproducts (e.g., methanol release at 200–250°C) to identify impurities. Repetition under controlled humidity (≤5% RH) minimizes hydrate formation, which skews elemental analysis .
Q. Why do computational models sometimes conflict with crystallographic data?
Methodological Answer: Gas-phase DFT calculations neglect solvent and lattice effects. Periodic boundary condition (PBC) simulations incorporating methanol solvent molecules reproduce experimental bond angles within 1° deviation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
